molecular formula C13H11ClO3S B180562 3-(Benzyloxy)benzene-1-sulfonyl chloride CAS No. 162711-45-7

3-(Benzyloxy)benzene-1-sulfonyl chloride

Cat. No.: B180562
CAS No.: 162711-45-7
M. Wt: 282.74 g/mol
InChI Key: SCIWWDGQCBSSMB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)benzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(benzyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The benzyloxy group can activate the benzene ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

3-(Benzyloxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the benzyloxy group, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-(Benzyloxy)benzene-1-sulfonyl Chloride: Similar structure but with the benzyloxy group in the para position, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness

3-(Benzyloxy)benzene-1-sulfonyl chloride is unique due to the presence of the benzyloxy group in the meta position, which can affect the electronic properties of the benzene ring and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in scientific research.

Properties

IUPAC Name

3-phenylmethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIWWDGQCBSSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Magnesium 3-benzyloxyphenylsulfinate bromide, as described above in Step B, (4.5 g, 14 mmol) was dissolved in dry CH2Cl2 (175 mL) and cooled to 0° C. under argon. Sulfuryl chloride (19 mL of a 1.0 M solution in CH2Cl2, 19 mmol) was added dropwise, and the mixture was stirred for 18 hours at ambient temperature, during which time a precipitate formed. The precipitate was removed by filtration and the filtrate was concentrated under reduced pressure to give the product as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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